molecular formula C15H11N3O3 B14634605 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- CAS No. 56812-78-3

3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-

Cat. No.: B14634605
CAS No.: 56812-78-3
M. Wt: 281.27 g/mol
InChI Key: IWYZMCXTZADIPB-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- is a complex organic compound that features a pyridinecarboxamide group linked to an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- typically involves the reaction of pyridinecarboxamide with a suitable isoindole derivative under controlled conditions. One common method involves the use of phthalimide as a starting material, which undergoes a series of reactions including alkylation and subsequent cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

CAS No.

56812-78-3

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H11N3O3/c19-13(10-4-3-7-16-8-10)17-9-18-14(20)11-5-1-2-6-12(11)15(18)21/h1-8H,9H2,(H,17,19)

InChI Key

IWYZMCXTZADIPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC(=O)C3=CN=CC=C3

Origin of Product

United States

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